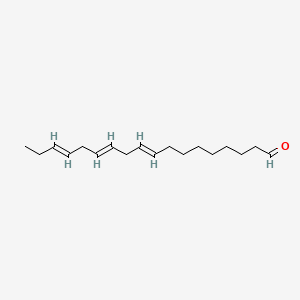

9,12,15-Octadecatrienal

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H30O |

|---|---|

Molecular Weight |

262.4 g/mol |

IUPAC Name |

(9E,12E,15E)-octadeca-9,12,15-trienal |

InChI |

InChI=1S/C18H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h3-4,6-7,9-10,18H,2,5,8,11-17H2,1H3/b4-3+,7-6+,10-9+ |

InChI Key |

TUCMDDWTBVMRTP-IUQGRGSQSA-N |

SMILES |

CCC=CCC=CCC=CCCCCCCCC=O |

Isomeric SMILES |

CC/C=C/C/C=C/C/C=C/CCCCCCCC=O |

Canonical SMILES |

CCC=CCC=CCC=CCCCCCCCC=O |

Origin of Product |

United States |

Contextualization Within Polyunsaturated Fatty Aldehydes

9,12,15-Octadecatrienal belongs to the class of polyunsaturated fatty aldehydes (PUFAs), which are aldehydes containing two or more carbon-carbon double bonds. mdpi.com These compounds are typically derived from the oxidation of polyunsaturated fatty acids. Specifically, C18 polyunsaturated aldehydes like this compound are formed from the oxidative cleavage of C18 polyunsaturated fatty acids, with α-linolenic acid being a primary precursor. acs.orgmdpi.com This process can occur enzymatically, for instance, through the lipoxygenase (LOX) pathway in plants, or non-enzymatically. mdpi.com

In plants, polyunsaturated fatty aldehydes are recognized as important signaling molecules, often released in response to stress, such as wounding or pathogen attack. smolecule.com They are part of a broader class of lipid-derived volatiles known as "green leaf volatiles" (GLVs), which contribute to the characteristic scent of freshly cut grass and play crucial roles in plant defense, both directly against herbivores and pathogens, and indirectly by attracting natural enemies of herbivores. smolecule.comresearchgate.net The specific structure and volatility of these aldehydes, including this compound, are key to their function as airborne chemical messengers.

Structural Features Relevant to Biological Activity and Synthesis

Identification in Plant Species

This compound has been identified as a volatile component in a variety of plant species, where it can be involved in plant defense and communication. smolecule.com

The compound has been detected in the essential oils and volatile profiles of several terrestrial plants. In the flowers of the litchi tomato (Solanum sisymbriifolium), this compound was found to be a main component, constituting 22.7% of the essential oil. researchgate.net Analysis of Ocimum basilicum (basil) leaves revealed that this compound was the most abundant compound in the mesophyll tissue, where it is believed to play a role in plant defense mechanisms against pests like the diamondback moth (Plutella xylostella). upm.edu.myresearchgate.net Furthermore, Gas Chromatography-Mass Spectrometry (GC-MS) analysis has confirmed its presence in the ethanolic extracts of Moringa oleifera and Jasminum sambac (Arabian jasmine) flowers. biologyjournal.nettjnpr.org

Table 1: Presence of this compound in Terrestrial Plants

| Plant Species | Common Name | Part(s) Analyzed | Reference |

| Solanum sisymbriifolium | Litchi Tomato | Flower | researchgate.net |

| Ocimum basilicum | Basil | Leaf Mesophyll | upm.edu.myresearchgate.net |

| Moringa oleifera | Moringa | Leaves | biologyjournal.net |

| Jasminum sambac | Arabian Jasmine | Flower | tjnpr.org |

| Clausena anisata | - | - | up.ac.za |

Microalgae are significant producers of a wide array of volatile organic compounds, including aldehydes like this compound, which are typically by-products of fatty acid metabolism. researchgate.nettaylorfrancis.com The production and emission of these volatiles can be specific to the species and influenced by environmental conditions such as nutrient availability. frontiersin.org

A study on the green microalga Lobosphaera incisa demonstrated that the production of long-chain unsaturated aldehydes, including this compound, significantly increased under nitrogen-starvation conditions. frontiersin.org In the initial, nutrient-replete state, this compound was part of the characteristic volatile profile along with its corresponding alcohol, 9,12,15-octadecatrien-1-ol. frontiersin.orgresearchgate.net Under nitrogen starvation, the content of this compound in the algal biomass volatiles increased substantially, suggesting a role as a chemical messenger or a scavenger of reactive oxygen species during stress. frontiersin.org This aldehyde is formed from the breakdown of polyunsaturated fatty acids (PUFAs). researchgate.net

Table 2: Microalgae Identified as Producers of this compound

| Microalgal Species | Condition of Detection | Associated Compounds | Reference |

| Lobosphaera incisa | Nitrogen-replete & Nitrogen-starvation | 9,12,15-octadecatrien-1-ol | frontiersin.orgresearchgate.netresearchgate.net |

| Chlamydomonas reinhardtii | Volatile communication studies | 9,12,15-octadecatrien-1-ol | researchgate.net |

Presence and Roles in Insect Biology

In the animal kingdom, this compound is notably important in insect chemical communication, where it functions as a sex pheromone. Pheromones are crucial for mate attraction and ensuring reproductive isolation between species. nih.gov

The (Z,Z,Z)-isomer of this compound has been identified as a key female sex pheromone component in several moth species. For instance, in the Eastern Grass Veneer moth (Agriphila aeneociliella), it is one of two compounds that, individually or as a blend, are significantly attractive to males. nih.govuliege.bebohrium.com Similarly, it is part of the four-component pheromone blend produced by females of the fall webworm, Hyphantria cunea. europa.euoup.comgardencityplastics.com Research on the diurnal moth Phauda flammans has shown that a specific pheromone receptor, PflaOR29, responds strongly to (Z,Z,Z)-9,12,15-octadecatrienal, highlighting the molecular basis of its perception. nih.gov This compound has also been identified as a female pheromone in five species within the Arctiidae family. mdpi.com

Table 3: Role of this compound in Insect Biology

| Insect Species | Common Name | Family | Role |

| Agriphila aeneociliella | Eastern Grass Veneer | Crambidae | Female Sex Pheromone mdpi.comnih.govuliege.be |

| Hyphantria cunea | Fall Webworm | Erebidae | Female Sex Pheromone europa.euoup.com |

| Phauda flammans | - | Phaudidae | Female Sex Pheromone nih.gov |

| Various Species | - | Arctiidae | Female Sex Pheromone mdpi.com |

| Epilachna vigintioctopunctata | Hadda Beetle | Coccinellidae | Detected in Larval Extract entomologyjournals.com |

Detection in Microbial Systems

Beyond its production by microalgae, this compound has been detected in environments where microbial activity is a key factor in chemical transformations. During the fermentation of salted white herring (Ilisha elongata), the concentration of this compound was observed to change significantly over the fermentation period, and its presence was positively correlated with the abundance of bacteria from the genus Staphylococcus. nih.gov This suggests that microbial enzymatic activities may contribute to its formation from lipid precursors present in the fish. Additionally, the compound has been identified in the methanolic extract of the clam Paratapes undulatus, which possesses its own associated microbial flora. japsonline.com

Biosynthetic Pathways and Enzymatic Transformations of 9,12,15 Octadecatrienal

Precursor Metabolism and Derivation Mechanisms

The journey to synthesizing 9,12,15-octadecatrienal begins with the metabolism of its essential fatty acid precursor. The structure of the final aldehyde, particularly its carbon chain length and the position of its double bonds, is dictated by the initial substrate.

Alpha-Linolenic Acid as a Key Biosynthetic Precursor

The primary and direct precursor for the biosynthesis of this compound is alpha-linolenic acid (ALA). wikipedia.orgnih.gov ALA is an 18-carbon omega-3 fatty acid characterized by three cis double bonds at the 9th, 12th, and 15th carbon positions. nih.govlarodan.com Its systematic name is (9Z,12Z,15Z)-octadeca-9,12,15-trienoic acid. wikipedia.orgnist.gov The aldehyde, this compound, is the corresponding aldehyde form of this fatty acid, retaining the 18-carbon backbone and the characteristic unsaturation pattern. nih.govebi.ac.uk The conversion involves the reduction of the carboxylic acid group of ALA to an aldehyde group. As an essential fatty acid, ALA cannot be synthesized by humans and must be obtained through diet, making it the foundational substrate for the endogenous formation of this compound. wikipedia.orgnih.gov

Chain Elongation and Desaturation Processes in its Formation

The formation of the C18:3 backbone of the precursor, alpha-linolenic acid, is a critical multi-step process involving both chain elongation and desaturation. In many organisms, polyunsaturated fatty acids (PUFAs) are synthesized through a series of enzymatic reactions that modify simpler fatty acids. mdpi.com

The synthesis pathway often begins with shorter saturated fatty acids which are acted upon by elongase and desaturase enzymes. wikipedia.org Fatty acid desaturases are a family of enzymes responsible for introducing double bonds into the acyl chains of fatty acids. mdpi.comwikipedia.org These enzymes are classified based on the position where they create the double bond. For instance, the synthesis of ALA from linoleic acid (18:2, n-6) requires the action of a delta-15 desaturase to introduce the third double bond. nih.gov In turn, linoleic acid is synthesized from oleic acid (18:1, n-9) by a delta-12 desaturase. This sequential desaturation is a key mechanism for producing the specific polyunsaturated structure of ALA, which is then available for conversion to this compound. nih.gov

| Precursor Fatty Acid | Key Enzyme | Product Fatty Acid |

| Stearic Acid (18:0) | Δ9-desaturase | Oleic Acid (18:1 n-9) |

| Oleic Acid (18:1 n-9) | Δ12-desaturase | Linoleic Acid (18:2 n-6) |

| Linoleic Acid (18:2 n-6) | Δ15-desaturase | Alpha-Linolenic Acid (18:3 n-3) |

Characterization of Enzymes Involved in this compound Biosynthesis

The conversion of alpha-linolenic acid into this compound is catalyzed by specific enzymes. The primary pathway involves the direct reduction of an activated form of ALA, while other enzymes can contribute through related metabolic cycles.

Functional Analysis of Alcohol Oxidases

Alcohol oxidases, or more broadly, alcohol dehydrogenases, are enzymes that can catalyze the oxidation of fatty alcohols to fatty aldehydes. This represents a potential pathway for the formation of this compound from its corresponding alcohol, (Z,Z,Z)-9,12,15-octadecatrien-1-ol (linolenyl alcohol). nist.gov This reaction is a component of the "fatty alcohol cycle," where fatty acids, aldehydes, and alcohols are interconverted. nih.govresearchgate.net While the primary synthesis route is often considered the reduction of the fatty acid, the oxidation of the fatty alcohol provides an alternative or complementary mechanism. The enzyme fatty aldehyde dehydrogenase (FALDH) is a key component that typically oxidizes fatty aldehydes to fatty acids, but reversal of alcohol dehydrogenase activity can also produce the aldehyde from the alcohol. nih.gov

Investigation of Fatty Acyl Reductases

Fatty acyl reductases (FARs) are crucial enzymes that directly catalyze the reduction of fatty acyl-CoAs or fatty acyl-ACPs to produce primary fatty alcohols or fatty aldehydes. nih.govmdpi.com The synthesis of this compound from alpha-linolenic acid is mediated by a FAR. The process begins with the activation of ALA to its coenzyme A thioester, α-linolenoyl-CoA. A FAR enzyme then catalyzes the NADPH-dependent reduction of this activated substrate. mdpi.com

Some FARs are "alcohol-forming," meaning they perform a two-step reduction of the fatty acyl-CoA to a fatty alcohol without releasing the intermediate aldehyde. nih.govmdpi.com However, other FARs or related enzyme systems are "aldehyde-forming," catalyzing the reduction only to the aldehyde stage, which is then released as the final product. nih.gov The production of this compound is therefore dependent on a FAR that can act on α-linolenoyl-CoA and release the aldehyde product. nih.govnih.gov

Role of Desaturases and Other Modifying Enzymes

As detailed in section 3.1.2, desaturases play a fundamental, albeit indirect, role in the biosynthesis of this compound by synthesizing its essential precursor, alpha-linolenic acid. mdpi.com Fatty acid desaturases (FADS) are responsible for creating the polyunsaturated nature of ALA. nih.gov

The key desaturases in this pathway are:

Δ12-desaturase: Introduces a double bond at the 12th position, converting oleic acid to linoleic acid. nih.gov

Δ15-desaturase: Introduces a double bond at the 15th position, converting linoleic acid to alpha-linolenic acid. nih.gov

These enzymes are "methyl-end" desaturases, as they introduce double bonds at a fixed position relative to the methyl end of the fatty acid chain. mdpi.com The coordinated action of these desaturases ensures the availability of the specific C18:3 precursor required for subsequent reduction to this compound.

| Enzyme | Substrate | Product | Function in Pathway |

| Δ12-Desaturase | Oleoyl-CoA | Linoleoyl-CoA | Precursor Synthesis |

| Δ15-Desaturase | Linoleoyl-CoA | α-Linolenoyl-CoA | Precursor Synthesis |

| Fatty Acyl-CoA Synthetase | Alpha-Linolenic Acid | α-Linolenoyl-CoA | Activation of Precursor |

| Fatty Acyl Reductase (FAR) | α-Linolenoyl-CoA | This compound | Aldehyde Formation |

| Alcohol Dehydrogenase | 9,12,15-Octadecatrien-1-ol | This compound | Alternative Aldehyde Formation |

Intracellular Localization and Regulation of Biosynthetic Enzymes

The biosynthesis of this compound from its precursor, α-linolenic acid, is a coordinated process involving several key enzymes. The efficiency and timing of this pathway are intricately controlled by the specific subcellular localization of these enzymes and a multi-layered regulatory network that responds to both developmental cues and environmental stimuli.

Intracellular Localization

The primary enzymes implicated in the conversion of α-linolenic acid to this compound are lipoxygenases (LOXs) and fatty acyl reductases (FARs), along with associated metabolic enzymes. Their spatial distribution within the cell is critical for pathway function and integration with other metabolic processes.

Lipoxygenases (LOXs): The initial step in the biosynthesis is the oxygenation of α-linolenic acid, catalyzed by a lipoxygenase. The subcellular localization of LOXs can vary depending on the specific isoform and the plant species. In pea roots, for example, lipoxygenase activity has been detected in fragile organelles that are distinct from mitochondria, plastids, and microbodies. documentsdelivered.com Other studies suggest that the cytosol may be the primary site for the metabolism of 9-hydroperoxides, which are intermediates in the pathway leading to aldehydes. researchgate.net This cytosolic localization would allow for ready access to lipid-derived substrates.

Fatty Acyl Reductases (FARs): Following the action of LOX and subsequent enzymatic steps that yield a fatty acid derivative, a fatty acyl reductase is required to produce the final aldehyde product. In plants, FARs have been found in association with both the endoplasmic reticulum (ER) and plastids. mdpi.com Research on a fatty acyl reductase from the tobacco budworm involved in pheromone synthesis also points to the endoplasmic reticulum as the site of localization. nih.gov Furthermore, a human fatty acyl-CoA reductase, Far1, has been shown to localize to both peroxisomes and lipid droplets, suggesting that the localization of these enzymes can be dynamic and dependent on the metabolic state of the cell. nih.gov

The following interactive table summarizes the potential intracellular locations of the key enzymes involved in this compound biosynthesis.

| Enzyme Family | Potential Intracellular Localization | Supporting Evidence |

| Lipoxygenase (LOX) | Cytosol, Specialized fragile organelles | Studies on 9-hydroperoxide metabolism and fractionation experiments in pea roots. documentsdelivered.comresearchgate.net |

| Fatty Acyl Reductase (FAR) | Endoplasmic Reticulum (ER), Plastids, Peroxisomes, Lipid Droplets | Characterization of plant and insect FARs; studies on human Far1. mdpi.comnih.govnih.gov |

Regulation of Biosynthetic Enzymes

The expression and activity of the enzymes in the this compound biosynthetic pathway are tightly regulated at multiple levels, including transcriptional, post-transcriptional, and post-translational controls. This regulation allows for rapid responses to changing environmental conditions and developmental needs.

Transcriptional Regulation: The genes encoding both LOXs and FARs are subject to complex transcriptional control.

Lipoxygenases: The transcription of LOX genes is known to be influenced by a variety of factors, including developmental stage, pathogen attack, and phytohormones such as jasmonic acid (JA), salicylic (B10762653) acid (SA), and abscisic acid (ABA). researchgate.netmdpi.com For instance, mechanical wounding or herbivory can lead to a rapid increase in JA levels, which in turn activates the expression of specific LOX genes involved in defense responses. mdpi.com

Fatty Acyl Reductases: The expression of FAR genes is also highly responsive to environmental cues, particularly abiotic stresses like drought and high salinity. mdpi.commdpi.com This regulation is often mediated by specific transcription factors. For example, members of the MYB family of transcription factors have been shown to directly bind to the promoter regions of FAR genes and activate their transcription in response to stress. mdpi.com Hormones such as ABA and jasmonic acid also play a crucial role in modulating FAR gene expression. nih.gov

Post-Translational Regulation: Following protein synthesis, the activity of biosynthetic enzymes can be further fine-tuned through post-translational modifications.

Lipoxygenases: Emerging evidence suggests that the activity of LOXs can be modulated by post-translational modifications such as phosphorylation and nitrosylation. researchgate.net These modifications can alter the enzyme's catalytic efficiency, stability, or its interaction with other proteins, providing a rapid mechanism for controlling the flux through the biosynthetic pathway.

Academic Strategies for 9,12,15 Octadecatrienal Chemical Synthesis

De Novo Synthetic Routes and Methodologies

De novo synthesis of 9,12,15-Octadecatrienal from simple, readily available starting materials allows for precise control over the molecular architecture, particularly the stereochemistry of the double bonds.

Multi-step organic synthesis of polyunsaturated aldehydes like this compound often relies on the sequential construction of the carbon backbone and the stereoselective formation of the double bonds. A common strategy involves the use of coupling reactions, such as the Wittig reaction, to create the requisite Z-alkenes.

A plausible synthetic approach could start from α-linolenic acid, which already contains the C18 backbone with the correct (Z,Z,Z) configuration of double bonds at the 9, 12, and 15 positions. The synthesis would then focus on the selective transformation of the carboxylic acid functionality into an aldehyde. This can be achieved through a two-step process: reduction of the carboxylic acid to the corresponding alcohol, (9Z,12Z,15Z)-octadecatrien-1-ol (linolenyl alcohol), followed by selective oxidation to the desired aldehyde.

Alternatively, a convergent synthesis could be envisioned, where smaller fragments of the molecule are synthesized separately and then joined together. For example, a C9 fragment containing one double bond could be coupled with a C9 fragment containing two double bonds and the aldehyde precursor.

Key reactions in such multi-step syntheses often include:

Wittig Reaction: This reaction is a cornerstone for the stereoselective synthesis of alkenes. The use of unstabilized ylides generally leads to the formation of Z-alkenes with high selectivity, which is crucial for obtaining the all-cis configuration of this compound. iupac.orgresearchgate.net

Metal-Catalyzed Cross-Coupling Reactions: Reactions such as the Suzuki or Negishi coupling can be employed to form carbon-carbon single bonds between unsaturated fragments.

Oxidation and Reduction Reactions: Precise control of oxidation states is critical. Selective oxidation of a primary alcohol to an aldehyde without affecting the double bonds is a key step. Reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are often used for this purpose.

A representative, though generalized, multi-step approach is outlined below:

| Step | Transformation | Key Reagents/Reaction | Purpose |

| 1 | Chain elongation | Grignard reaction, Wittig reaction | Construction of the carbon backbone |

| 2 | Introduction of Z-double bonds | Wittig reaction with unstabilized ylides | Stereoselective formation of cis-alkenes |

| 3 | Functional group manipulation | Protection/deprotection of alcohol/aldehyde | To ensure chemoselectivity in subsequent steps |

| 4 | Final oxidation | PCC, Swern oxidation, or Dess-Martin periodinane | Conversion of the terminal alcohol to the aldehyde |

The biological activity of many unsaturated compounds, including insect pheromones, is highly dependent on the geometry of the double bonds. Therefore, stereoselective synthesis is of paramount importance for this compound.

The Wittig reaction is a primary tool for achieving Z-selectivity in the formation of the double bonds. iupac.orgresearchgate.net The choice of solvent and the nature of the ylide are critical factors in controlling the stereochemical outcome. For instance, the use of salt-free conditions often enhances the Z-selectivity.

Another powerful technique is the stereoselective reduction of alkynes . The partial hydrogenation of an alkyne over a poisoned catalyst, such as Lindlar's catalyst, yields the corresponding Z-alkene. This method can be employed to introduce the double bonds with high stereochemical fidelity.

The following table summarizes common stereoselective methods for the synthesis of Z-alkenes:

| Method | Description | Advantages |

| Wittig Reaction (unstabilized ylides) | Reaction of an aldehyde or ketone with a phosphonium (B103445) ylide. | High Z-selectivity, good functional group tolerance. |

| Lindlar Hydrogenation | Catalytic hydrogenation of an alkyne using a poisoned palladium catalyst. | Excellent Z-selectivity, widely applicable. |

| Hydroboration-Protonolysis of Alkynes | Addition of a borane (B79455) across the triple bond followed by treatment with a carboxylic acid. | Good Z-selectivity, complementary to other methods. |

Biocatalytic and Chemo-enzymatic Synthesis Methods

Biocatalytic and chemo-enzymatic approaches offer environmentally benign and highly selective alternatives to traditional organic synthesis. These methods utilize enzymes or whole microorganisms to perform specific chemical transformations.

For the synthesis of this compound, a key biocatalytic step is the conversion of the readily available α-linolenic acid. This can be achieved through a two-step enzymatic cascade:

Reduction of the carboxylic acid to the corresponding alcohol: Carboxylic acid reductases (CARs) are enzymes that can catalyze the reduction of fatty acids to aldehydes. alfa-chemistry.comnih.gov However, in many biological systems, the aldehyde is further reduced to the alcohol by alcohol dehydrogenases.

Oxidation of the alcohol to the aldehyde: Alcohol oxidases or alcohol dehydrogenases can be used for the selective oxidation of (9Z,12Z,15Z)-octadecatrien-1-ol to this compound. nih.gov Studies on the pheromone biosynthesis in the fall webworm, Hyphantria cunea, have shown that the final step is the oxidation of linolenyl alcohol to the aldehyde at the pheromone gland. nih.gov

The table below presents enzymes with potential applications in the synthesis of this compound:

| Enzyme Class | Reaction Catalyzed | Potential Application |

| Carboxylic Acid Reductase (CAR) | R-COOH + ATP + NADPH -> R-CHO + AMP + PPi + NADP+ | Conversion of α-linolenic acid to this compound. |

| Alcohol Dehydrogenase (ADH) | R-CH2OH + NAD(P)+ <=> R-CHO + NAD(P)H + H+ | Reversible oxidation of linolenyl alcohol to this compound. |

| Alcohol Oxidase (AOX) | R-CH2OH + O2 -> R-CHO + H2O2 | Irreversible oxidation of linolenyl alcohol to this compound. nih.gov |

Chemo-enzymatic strategies can combine the strengths of both chemical and biological catalysis. For instance, a chemical synthesis could be used to produce a key intermediate, which is then converted to the final product in a highly selective enzymatic step.

Investigations into Derivatization and Chemical Transformations

The reactivity of this compound is dominated by the aldehyde functional group and the three double bonds. Understanding the selective transformation of these functional groups is crucial for the synthesis of derivatives and for studying its chemical biology.

The aldehyde group is a versatile functional handle for a variety of chemical transformations. Standard aldehyde chemistry can be applied, provided that the reaction conditions are mild enough to avoid isomerization or side reactions at the double bonds.

Nucleophilic Addition: The aldehyde can undergo nucleophilic addition with a variety of nucleophiles, such as Grignard reagents, organolithium compounds, and enolates, to form secondary alcohols. nih.gov

Wittig Reaction: Further olefination at the aldehyde position can be used to extend the carbon chain and introduce new double bonds. nih.govlabinsights.nl

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid (α-linolenic acid) using mild oxidizing agents.

Reduction: Selective reduction of the aldehyde to the primary alcohol (linolenyl alcohol) can be achieved using reagents like sodium borohydride.

Protection: The aldehyde group can be selectively protected as an acetal (B89532) or dithioacetal to allow for chemical modifications at the double bonds. mdpi.comscirp.org

The three non-conjugated double bonds in this compound offer opportunities for a range of addition reactions. Achieving selectivity among these double bonds can be challenging but may be possible based on subtle differences in their steric and electronic environments.

Hydrogenation: Selective hydrogenation of one or more double bonds can lead to the synthesis of related C18 aldehydes with varying degrees of unsaturation. Catalytic transfer hydrogenation or the use of specific catalysts might allow for some degree of selectivity. nih.govnih.govmdpi.com

Epoxidation: The double bonds can be epoxidized to form mono-, di-, or tri-epoxides. The selectivity of epoxidation can be influenced by the choice of the epoxidizing agent and the reaction conditions. Chemo-enzymatic methods using lipoxygenases or peroxygenases could offer high regio- and stereoselectivity. researchgate.net

Halogenation: Addition of halogens (e.g., Br₂, I₂) across the double bonds is a characteristic reaction of alkenes.

Metathesis: Olefin metathesis could potentially be used to modify the carbon chain, although controlling the selectivity in a polyunsaturated system would be complex.

Mechanistic Investigations of 9,12,15 Octadecatrienal S Biological Roles

Cellular and Subcellular Interaction Dynamics

The precise molecular interactions of 9,12,15-octadecatrienal within cellular and subcellular environments are an area of ongoing research. As a polyunsaturated aldehyde, its reactivity is largely attributed to the electrophilic nature of the aldehyde group and the potential for Michael addition reactions at its carbon-carbon double bonds. These chemical properties suggest that this compound can readily interact with nucleophilic biomolecules such as proteins and nucleic acids, thereby modulating their function.

Modulation of Specific Enzyme Activities

Direct studies detailing the specific enzyme activities modulated by this compound are limited. However, the broader class of lipid peroxidation-derived aldehydes is known to impact enzymatic functions. Their high reactivity with nucleophilic amino acid residues, particularly cysteine, histidine, and lysine, can lead to the formation of covalent adducts on enzyme molecules. Such modifications can alter the enzyme's conformation, interfere with substrate binding at the active site, or disrupt regulatory domains, leading to either inhibition or, less commonly, activation of enzymatic activity.

Lipid aldehydes are known to be metabolized by a range of enzymes, including aldehyde dehydrogenases (ALDHs), aldo-keto reductases (AKRs), and alcohol dehydrogenases (ADHs), which convert them into less reactive carboxylic acids or alcohols. nih.gov The expression and activity of these detoxifying enzymes can, in turn, be influenced by the presence of aldehydes, suggesting a feedback mechanism in cellular defense against aldehydic stress. tandfonline.comresearchgate.net For instance, some aldehydes have been shown to activate the expression of ALDH genes, potentially as a protective response to mitigate their own toxicity. tandfonline.comresearchgate.net

Interactions with Cellular Receptors and Transcription Factors

The interaction of this compound with specific cellular receptors and transcription factors is not yet well-defined. However, research on structurally related compounds provides some insights into potential targets. For example, other derivatives of α-linolenic acid have been shown to activate peroxisome proliferator-activated receptors (PPARs), which are a group of nuclear receptors that play crucial roles in lipid metabolism and inflammation. A study on 9-oxo-10(E),12(Z),15(Z)-octadecatrienoic acid, a keto-acid derivative of α-linolenic acid, demonstrated its ability to activate PPARα in hepatocytes. tandfonline.comnih.gov This suggests that this compound, as a related metabolite, might also interact with PPARs, although this has not been experimentally confirmed.

Furthermore, an in-silico analysis suggested that the methyl ester of 9,12,15-octadecatrienoic acid can interact with the epidermal growth factor receptor (EGFR), a key player in cell growth and proliferation. researchgate.net While this finding pertains to a different chemical entity, it raises the possibility that this compound could also engage with receptor tyrosine kinases, thereby influencing downstream signaling cascades. The electrophilic nature of aldehydes allows them to form adducts with proteins, and it is plausible that such interactions with transcription factors or their regulatory proteins could modulate gene expression.

Role in Oxidative Stress Mitigation

The involvement of this compound in oxidative stress is complex, as lipid aldehydes can exhibit both pro-oxidant and antioxidant-like signaling properties. bioengineer.org These molecules are themselves products of lipid peroxidation initiated by reactive oxygen species (ROS), and their accumulation is often considered a marker of oxidative damage. mdpi.com

Elucidation of Antioxidant Mechanisms

Direct antioxidant mechanisms of this compound have not been fully elucidated. However, some studies have reported antioxidant activity in contexts where this aldehyde is present. For instance, the essential oil from the flowers of Solanum sisymbriifolium, which contains a significant amount of this compound, has demonstrated free-radical scavenging activity. The antioxidant properties of lipid aldehydes may not be direct, but rather a result of their ability to induce the expression of endogenous antioxidant defense systems. This hormetic response, where a low level of a stressor induces a protective effect, is a known phenomenon with other reactive aldehydes like 4-hydroxynonenal (B163490) (HNE). These aldehydes can activate transcription factors such as Nrf2, which upregulates the expression of a battery of antioxidant and detoxifying enzymes.

Influence on Reactive Oxygen Species Production and Scavenging

The influence of this compound on the production and scavenging of reactive oxygen species (ROS) is likely concentration-dependent. At high concentrations, being a product of lipid peroxidation, it can contribute to a cycle of oxidative stress by reacting with and damaging cellular components, which can lead to further ROS generation. researchgate.net The reaction of aldehydes with proteins can impair the function of enzymes involved in ROS scavenging, such as superoxide (B77818) dismutase and catalase.

Participation in Intracellular Signaling Pathways

As a derivative of α-linolenic acid, this compound is situated within a web of complex metabolic and signaling pathways. The metabolism of α-linolenic acid gives rise to a variety of bioactive molecules, including eicosanoids and other oxylipins, which are involved in inflammation, cell growth, and other physiological processes. nih.govreactome.orgresearchgate.net

The potential interaction of related molecules with PPARα and EGFR suggests that this compound could be involved in signaling pathways regulated by these receptors. tandfonline.comresearchgate.netnih.gov Activation of PPARα, for instance, leads to the transcriptional regulation of genes involved in fatty acid oxidation. If this compound were to activate this receptor, it would link the products of lipid peroxidation to the regulation of lipid metabolism.

Moreover, the metabolism of α-linolenic acid has been linked to the modulation of several key signaling pathways, including the PI3K/Akt and MAPK pathways, which are central to cell survival and proliferation. nih.govfrontiersin.org The formation of this compound from α-linolenic acid positions it as a potential signaling molecule within these cascades. Lipid aldehydes can act as "second messengers" of oxidative stress, translating the initial ROS signal into downstream cellular responses. mdpi.com These responses can range from the activation of survival pathways to the induction of apoptosis, depending on the cellular context and the concentration of the aldehyde. nih.gov

Contributions to Signal Transduction Cascades

As a derivative of the octadecanoid pathway, this compound is positioned to be an important signaling molecule, particularly in plants. The octadecanoid pathway is a critical signaling cascade that regulates various aspects of plant growth, development, and defense. This pathway is initiated by the release of α-linolenic acid from membrane lipids, which is then converted into a variety of bioactive oxylipins. These oxylipins, including jasmonates and other related compounds, act as signaling molecules that can trigger widespread changes in gene expression, leading to physiological responses.

While the specific role of this compound in these cascades is an area of active research, its nature as a reactive aldehyde suggests it could participate in signaling in several ways. Aldehydes are known to be involved in various signaling pathways and can interact with cellular components to elicit responses. In plants, stress conditions can lead to the production of a variety of volatile and non-volatile signaling molecules. The activation of defense genes is a common downstream effect of these signaling cascades. researchgate.net Given that products of the octadecanoid pathway are central to plant defense signaling, it is plausible that this compound, or its metabolites, could function as intermediates or terminal signals in these complex networks. Further research is needed to elucidate the precise molecular targets and mechanisms by which this compound contributes to signal transduction.

Functions in Inter- and Intra-organismal Chemical Communication

Chemical communication is a fundamental process in the natural world, governing interactions between and within species. This compound has emerged as a key player in this chemical dialogue, acting as a potent semiochemical in both the animal and plant kingdoms. Its volatility and specific chemical structure allow it to convey precise information over distances, influencing the behavior and physiology of receiving organisms.

Pheromonal Activity and Perception Mechanisms in Arthropods

One of the most well-documented roles of this compound is its function as a sex pheromone in certain arthropod species. Specifically, the (9Z,12Z,15Z)-isomer of this compound is a major component of the female-produced sex pheromone of the fall webworm moth, Hyphantria cunea. nih.govnyxxb.cn This compound, along with (9Z,12Z)-octadecadienal and (Z,Z)-3,6-cis-9,10-epoxyheneicosadiene, forms a species-specific blend that attracts male moths for mating. nih.gov The precise ratio of these components can vary between different geographic populations of H. cunea. researchgate.net

The perception of these pheromone signals by male moths is a highly sensitive and specific process, mediated by specialized olfactory sensory neurons housed in the antennae. While the specific olfactory receptors that bind to this compound in H. cunea have yet to be definitively identified, the general mechanism of pheromone detection in moths is well understood. It involves the binding of pheromone molecules to odorant receptors located on the dendritic membranes of olfactory neurons. This binding event triggers a signal transduction cascade that ultimately leads to the generation of an electrical signal, which is then processed in the antennal lobe and higher brain centers of the insect, resulting in a behavioral response, such as upwind flight towards the pheromone source. nih.gov

| Component | Chemical Name | Role in Hyphantria cunea Pheromone Blend |

| I | (9Z,12Z)-octadecadienal | Major Component |

| II | (9Z,12Z,15Z)-octadecatrienal | Major Component |

| III | (Z,Z)-3,6-cis-9,10-epoxyheneicosadiene | Major Component |

Roles in Plant Defense Signaling and Stress Adaptation

In the plant kingdom, volatile organic compounds (VOCs), including aldehydes, play a crucial role in defense against herbivores and pathogens, as well as in adaptation to abiotic stresses. While direct evidence for the specific role of this compound is still emerging, its identity as a C18 aldehyde derived from the oxylipin pathway strongly suggests its involvement in these processes.

Plants under stress, whether from insect attack, mechanical wounding, or adverse environmental conditions, release a complex blend of VOCs. These volatiles can act as airborne signals that warn neighboring plants of impending danger, a phenomenon known as plant-plant communication. This "eavesdropping" allows the receiving plants to prime their own defenses, leading to a more rapid and robust response upon actual attack. Aldehydes are a significant component of these stress-induced volatile blends.

Advanced Analytical Methodologies for 9,12,15 Octadecatrienal Detection and Characterization

Chromatographic Techniques for Isolation and Identification

Chromatography is fundamental to the analysis of 9,12,15-Octadecatrienal, providing the necessary separation from complex sample components before identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) stands as a primary and powerful tool for the analysis of volatile and semi-volatile compounds like this compound. nih.gov This technique combines the high-resolution separation capability of gas chromatography with the sensitive and specific detection of mass spectrometry.

For qualitative analysis, the retention time in the GC column provides the initial identification characteristic. The Kovats retention index (RI), a more standardized measure, is used to compare retention times across different systems. For this compound, experimentally determined retention indices have been reported, aiding in its identification in complex chromatograms. nih.gov

| Retention Index Type | Value | Source |

| Standard non-polar | 2109, 2061 | NIST Mass Spectrometry Data Center nih.gov |

| Semi-standard non-polar | 2045 | NIST Mass Spectrometry Data Center nih.gov |

Following separation, the compound is ionized (typically via electron ionization) and fragmented. The resulting mass spectrum, a unique fingerprint of the molecule, allows for definitive identification. The fragmentation pattern is characterized by specific mass-to-charge (m/z) ratios of the fragment ions. While a detailed public fragmentation spectrum for this compound is not extensively documented, analysis of similar structures, such as the methyl ester of its corresponding acid (9,12,15-octadecatrienoic acid, methyl ester), shows characteristic peaks, including a prominent ion at m/z 79. researchgate.net General mass spectrometry of fatty aldehydes reveals complex fragmentation patterns resulting from cleavages along the aliphatic chain. nih.gov

Quantitative analysis using GC-MS is achieved by measuring the abundance of one or more characteristic ions. The high sensitivity of the technique allows for the detection of trace amounts of the aldehyde, which is crucial when studying its role in biological systems or as a component of flavor and aroma profiles.

Development and Application of Other Hyphenated Chromatographic Methods

While GC-MS is highly effective, other hyphenated techniques offer alternative or complementary approaches for the analysis of fatty aldehydes. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a valuable technique, particularly for aldehydes that are thermally labile or less volatile. nih.govnih.gov Direct analysis of aldehydes by LC-MS can be challenging, but derivatization strategies significantly improve detection. Reagents that react with the aldehyde group to form a more easily ionizable and stable product are commonly employed. researchgate.net This approach allows for the analysis of a wide range of aldehydes and is a cornerstone in the field of metabolomics for studying lipid peroxidation products. researchgate.net

The combination of multiple analytical platforms, such as Headspace-Gas Chromatography-Ion-Mobility Spectrometry (HS-GC-IMS) and GC-MS, can provide more comprehensive fingerprinting of volatile compounds in complex samples like food matrices. mdpi.com This multi-dimensional approach enhances separation and identification capabilities, which would be beneficial for resolving this compound from isomeric or isobaric interferences.

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR)

Spectroscopic methods are indispensable for the unambiguous structural confirmation of this compound, providing detailed information about its molecular framework and functional groups.

¹H NMR: The proton spectrum would exhibit characteristic signals for the aldehydic proton (-CHO) at approximately 9.5-10.0 ppm. The vinyl protons (-CH=CH-) would appear in the range of 5.0-6.0 ppm, with complex splitting patterns due to coupling with each other and adjacent methylene (B1212753) protons. The spectrum would also show signals for the terminal methyl group (CH₃) around 0.9 ppm and various methylene groups (CH₂) along the aliphatic chain between 1.2 and 2.8 ppm.

¹³C NMR: The carbon spectrum would be distinguished by the aldehydic carbonyl carbon resonance at a downfield shift, typically around 200 ppm. Carbons involved in the double bonds would resonate in the 120-140 ppm region. The terminal methyl carbon and the series of methylene carbons would appear at upfield shifts. ruc.dk

| Functional Group | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Aldehyde (-CHO) | 9.5 - 10.0 | ~200 |

| Vinylic (-CH=CH-) | 5.0 - 6.0 | 120 - 140 |

| Allylic (-CH₂-CH=) | ~2.8 | ~25-30 |

| Aliphatic (-CH₂-) | 1.2 - 1.6 | ~22-35 |

| Terminal Methyl (-CH₃) | ~0.9 | ~14 |

Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule. For this compound, the IR spectrum would be characterized by several key absorption bands. A strong, sharp peak corresponding to the C=O stretching vibration of the aldehyde group would be prominent around 1720-1740 cm⁻¹. The C=C stretching vibrations of the alkene groups would appear in the 1640-1680 cm⁻¹ region. Additionally, C-H stretching vibrations for the aldehyde group would be visible near 2720 cm⁻¹ and 2820 cm⁻¹, while aliphatic C-H stretches would appear just below 3000 cm⁻¹. nist.gov

| Vibrational Mode | Expected Absorption Band (cm⁻¹) |

| C=O Stretch (Aldehyde) | 1720 - 1740 |

| C=C Stretch (Alkene) | 1640 - 1680 |

| C-H Stretch (Aldehyde) | ~2720 and ~2820 |

| C-H Stretch (Alkene) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 2960 |

Optimization of Sample Preparation and Extraction from Diverse Biological Matrices

The choice of sample preparation and extraction methodology is critical for the reliable analysis of this compound, as it dictates the efficiency of isolation and minimizes the loss of this volatile and potentially reactive analyte. The method must be optimized based on the specific characteristics of the biological matrix.

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, sensitive, and versatile technique well-suited for extracting volatile aldehydes from various matrices, including lipid-rich samples like vegetable oils and biological tissues. nih.govresearchgate.net The method involves exposing a coated fiber to the headspace above the sample. Volatile analytes, such as this compound, partition onto the fiber, which is then transferred to the GC injector for thermal desorption and analysis. nih.gov Optimization of parameters such as fiber coating (e.g., divinylbenzene/carboxene/polydimethylsiloxane), extraction time, and temperature is crucial for maximizing recovery and sensitivity. nih.govnih.gov

Liquid-Liquid Extraction (LLE) is a conventional method that can be adapted for aldehydes. For instance, a technique involving reaction with bisulfite to form a charged adduct can be used to selectively extract aldehydes from a mixture into an aqueous phase, separating them from other non-polar components. researchgate.net

For cellular or tissue samples, initial processing often involves homogenization and grinding, for example, in trichloroacetic acid, to precipitate proteins and other macromolecules, yielding an acid-soluble fraction containing smaller metabolites. ncert.nic.in Subsequent extraction steps would then be applied to this fraction.

| Extraction Method | Principle | Advantages | Key Optimization Parameters |

| Headspace Solid-Phase Microextraction (HS-SPME) | Partitioning of volatile analytes from the sample headspace onto a coated fiber. | Solvent-free, sensitive, simple. | Fiber coating, extraction time, temperature, sample volume. nih.gov |

| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | High capacity, applicable to various sample types. | Solvent choice, pH, phase ratio, number of extractions. |

| LLE with Bisulfite Adduct Formation | Chemical reaction of aldehyde with bisulfite to form a water-soluble adduct for selective extraction. | Highly selective for aldehydes. researchgate.net | Reagent concentration, reaction time, pH. |

The selection of an appropriate extraction method must also consider the potential for artifact formation, as the polyunsaturated nature of this compound makes it susceptible to oxidation during sample handling and preparation.

Academic Research on 9,12,15 Octadecatrienal Derivatives and Analogs

Structural Modifications for Enhanced or Altered Biological Activities

The inherent reactivity of the aldehyde functional group and the unsaturation in the carbon chain of 9,12,15-Octadecatrienal make it a candidate for structural modifications to modulate its biological effects. Research into analogous polyunsaturated aldehydes (PUAs) indicates that alterations to the molecule can significantly impact its potency and selectivity.

Key areas of structural modification on similar molecules that could be extrapolated to this compound include:

Alterations to the Aldehyde Group: The aldehyde moiety is a primary site for chemical reactions. Its reduction to an alcohol (9,12,15-octadecatrien-1-ol) or oxidation to a carboxylic acid (α-linolenic acid) would drastically change the compound's chemical properties and biological interactions. For instance, aldehydes are known for their ability to form Schiff bases with amine groups in proteins, a reactivity that is absent in their corresponding alcohols and carboxylic acids.

Modification of the Double Bonds: The number, position, and stereochemistry (cis/trans) of the double bonds are critical for biological activity. Hydrogenation to saturate one or more double bonds would alter the molecule's three-dimensional shape and its susceptibility to oxidation. Introducing conjugation into the double bond system, as seen in other bioactive aldehydes, could enhance its electrophilicity and potential for Michael additions with cellular nucleophiles.

Introduction of Functional Groups: The addition of functional groups, such as hydroxyl or epoxy groups, along the carbon chain can introduce new interaction points with biological targets and alter the molecule's polarity and solubility. For example, the formation of epoxides at the double bonds could create highly reactive electrophilic sites.

Interactive Table: Potential Structural Modifications of this compound and Their Predicted Impact

| Modification Type | Specific Change | Potential Impact on Biological Activity |

|---|---|---|

| Aldehyde Group Modification | Reduction to alcohol | Decreased reactivity towards proteins |

| Oxidation to carboxylic acid | Altered signaling pathways, participation in fatty acid metabolism | |

| Double Bond Modification | Hydrogenation (saturation) | Changes in membrane fluidity and receptor binding |

| Isomerization (cis to trans) | Altered 3D structure and biological recognition | |

| Functional Group Addition | Hydroxylation | Increased polarity and potential for hydrogen bonding |

Biosynthesis and Metabolism of Related Aldehyde and Fatty Acid Compounds

This compound is intrinsically linked to the metabolism of α-linolenic acid (ALA), an essential omega-3 fatty acid. The biosynthesis and metabolism of this aldehyde are part of a broader network of lipid metabolic pathways.

Biosynthesis:

The formation of this compound in biological systems is primarily thought to occur through the enzymatic oxidation of its corresponding fatty acid, α-linolenic acid. This process is often initiated by lipoxygenases (LOXs), which introduce a hydroperoxy group into the fatty acid chain. The resulting hydroperoxy fatty acid can then be cleaved by a hydroperoxide lyase to yield a shorter-chain aldehyde and another fragment.

In plants, the biosynthesis of α-linolenic acid itself is a multi-step process involving fatty acid synthases and a series of desaturases that introduce the characteristic double bonds. nih.gov The conversion of linoleic acid to ALA is catalyzed by fatty acid desaturase 3 (FAD3). nih.gov

Metabolism:

Once formed, fatty aldehydes like this compound are typically short-lived and are rapidly metabolized. The primary routes of metabolism include:

Oxidation: Aldehyde dehydrogenases (ALDHs) catalyze the oxidation of aldehydes to their corresponding carboxylic acids. wikipedia.org In the case of this compound, this would yield α-linolenic acid, which can then enter various fatty acid metabolic pathways, including β-oxidation for energy production or elongation and further desaturation to form longer-chain omega-3 fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). nih.gov

Reduction: Aldehyde reductases can convert aldehydes to their corresponding alcohols. This compound would be reduced to 9,12,15-octadecatrien-1-ol. These fatty alcohols can be incorporated into waxes or ether lipids.

Adduct Formation: Due to their electrophilic nature, aldehydes can react non-enzymatically with cellular nucleophiles such as the amine groups of proteins and the sulfhydryl groups of glutathione, forming adducts. This can lead to alterations in protein function and cellular signaling.

Comparative Analysis of Biological Effects with Structurally Similar Molecules

The biological effects of this compound can be inferred by comparing it to structurally related compounds, particularly other C18 fatty aldehydes and acids, as well as saturated versus unsaturated aldehydes.

Comparison with α-Linolenic Acid:

While this compound is derived from α-linolenic acid, its aldehyde functional group confers distinct biological activities. Aldehydes are generally more reactive than carboxylic acids and can participate in a wider range of chemical reactions within a biological system. creative-proteomics.com The anti-inflammatory and cardiovascular benefits associated with α-linolenic acid are well-documented and are often attributed to its role as a precursor to other bioactive lipids. researchgate.net The aldehyde form, however, may have more immediate and direct effects on cellular signaling and stress responses due to its reactivity.

Saturated vs. Unsaturated Aldehydes:

The presence of double bonds in this compound is a key determinant of its biological activity compared to its saturated counterpart, octadecanal.

Reactivity: The double bonds in polyunsaturated aldehydes can be susceptible to oxidation, leading to the formation of reactive oxygen species (ROS) and other breakdown products. nih.gov Furthermore, α,β-unsaturated aldehydes can undergo Michael addition reactions with cellular nucleophiles, a type of reactivity not available to saturated aldehydes. nih.gov

Membrane Interactions: The kinked structure introduced by the cis-double bonds in naturally occurring unsaturated fatty aldehydes affects how they partition into and interact with cellular membranes compared to the linear structure of saturated aldehydes. This can influence membrane fluidity and the function of membrane-bound proteins.

Interactive Table: Comparative Effects of Structurally Similar Molecules

| Compound | Key Structural Difference | Known/Predicted Biological Effects |

|---|---|---|

| This compound | Aldehyde, 3 double bonds | Potential for high reactivity, signaling roles, cytotoxicity |

| α-Linolenic Acid | Carboxylic acid, 3 double bonds | Precursor to long-chain omega-3s, anti-inflammatory |

| Octadecanal | Saturated aldehyde | Lower reactivity than unsaturated counterparts, involved in lipid metabolism |

Theoretical Frameworks and Future Directions in 9,12,15 Octadecatrienal Research

Advancing the Understanding of Molecular Mechanisms

A primary focus of future research will be to elucidate the precise molecular mechanisms through which 9,12,15-octadecatrienal exerts its biological effects. As an electrophilic oxylipin, it is likely to interact with and modify cellular nucleophiles, such as specific amino acid residues in proteins. This can lead to alterations in protein function and the modulation of signaling pathways.

One promising avenue of investigation is the interaction of this compound with key signaling pathways involved in stress and immune responses. For instance, many electrophilic lipids are known to modulate the nuclear factor-kappa B (NF-κB) and the Keap1/Nrf2 signaling pathways. These pathways are central to the regulation of inflammatory and antioxidant responses in organisms. Future studies could explore whether this compound can directly interact with components of these pathways, thereby influencing gene expression and cellular responses to stress.

Detailed research into the downstream effects of this compound exposure is also crucial. This includes identifying the specific proteins that are adducted by this aldehyde and characterizing the functional consequences of these modifications. Such studies will provide a more complete picture of how this molecule translates its chemical reactivity into biological activity.

Integration into Systems Biology and Omics Research

The advent of high-throughput "omics" technologies provides a powerful framework for understanding the role of this compound within a broader biological context. Integrating data from metabolomics, transcriptomics, and proteomics will be essential for constructing a comprehensive model of its function.

Metabolomic studies can provide insights into the biosynthesis and degradation of this compound, as well as its impact on other metabolic pathways. For example, metabolomic analyses have identified this compound in various biological samples, but a detailed understanding of its metabolic network is still needed. nih.govmdpi.com Future research should focus on quantitative metabolomics to understand how the levels of this aldehyde change in response to different stimuli and how these changes correlate with other metabolic shifts.

Transcriptomic analyses can reveal the genome-wide changes in gene expression that are induced by this compound. By exposing cells or organisms to this compound and sequencing the resulting messenger RNA, researchers can identify the genes and pathways that are regulated by this signaling molecule. This approach can help to uncover novel biological processes that are influenced by this compound.

Proteomic approaches can be used to identify the protein targets of this compound and to understand how it modulates the proteome. Techniques such as affinity-based protein profiling with chemical probes that mimic the structure of this compound could be particularly valuable in this regard.

By integrating these different omics datasets, researchers can build systems-level models of how this compound functions as a signaling molecule, connecting its production to downstream physiological responses.

Evolutionary Perspectives on its Biosynthetic Pathways and Functional Divergence

Understanding the evolutionary history of the biosynthetic pathways that produce this compound can provide valuable insights into its biological roles. This aldehyde is synthesized from α-linolenic acid through the action of a series of enzymes, including lipoxygenases (LOXs) and hydroperoxide lyases (HPLs).

Phylogenetic analyses of LOX and HPL gene families across different plant species have begun to reveal the evolutionary relationships and diversification of these enzymes. These studies indicate that the LOX gene family, for example, can be broadly classified into two main groups, 9-LOXs and 13-LOXs, which differ in their positional specificity of fatty acid oxygenation. The evolution of these different LOX isoforms has likely contributed to the diversity of oxylipins, including various aldehydes, found in the plant kingdom.

Future research should focus on the functional divergence of the enzymes involved in this compound biosynthesis. For instance, comparing the substrate specificities and product profiles of LOXs and HPLs from different species could reveal how the production of this specific aldehyde has been fine-tuned over evolutionary time. It is also important to investigate the functional divergence of this compound itself. It is possible that this molecule has been co-opted for different signaling roles in different lineages. Comparative studies across a broad range of species will be necessary to uncover such functional shifts.

Development of Novel Research Tools and Methodologies for its Study

Advancing our understanding of this compound will also require the development of new research tools and methodologies specifically tailored for its study. Due to its reactive nature and likely low abundance in biological systems, detecting and quantifying this aldehyde can be challenging.

The development of highly sensitive and specific analytical methods is a key priority. This could include the use of advanced mass spectrometry techniques coupled with chemical derivatization strategies to enhance the detection of this compound in complex biological matrices.

Another exciting area of development is the creation of chemical probes and biosensors for the in situ and real-time visualization of this compound. Fluorescent probes that react specifically with aldehydes can be used to image the localization of this molecule within cells and tissues. Furthermore, the development of genetically encoded biosensors could allow for the dynamic monitoring of this compound levels in living organisms.

These novel tools will be instrumental in addressing key questions about the spatiotemporal dynamics of this compound signaling and will provide a more detailed understanding of its biological functions.

Interactive Data Table: Enzymes in this compound Biosynthesis

| Enzyme Family | Function | Substrate | Product Leading To this compound |

| Lipoxygenases (LOXs) | Dioxygenation of polyunsaturated fatty acids | α-Linolenic acid | 13-Hydroperoxy-9,12,15-octadecatrienoic acid |

| Hydroperoxide Lyases (HPLs) | Cleavage of fatty acid hydroperoxides | 13-Hydroperoxy-9,12,15-octadecatrienoic acid | 12-oxo-9(Z)-dodecenoic acid and hexenals (precursors) |

Q & A

Q. How can researchers determine the structural identity of 9,12,15-Octadecatrienal in complex mixtures?

Methodological Answer:

- Use gas chromatography-mass spectrometry (GC-MS) paired with retention index matching to isolate and identify the compound.

- Confirm double-bond positions via nuclear magnetic resonance (NMR) spectroscopy, specifically -NMR shifts for allylic carbons .

- Cross-validate spectral data with databases like NIST Chemistry WebBook , ensuring alignment with reference spectra for (Z,Z,Z)-isomers .

Q. What are the standard protocols for synthesizing this compound in laboratory settings?

Methodological Answer:

- Employ Linolenic acid (18:3 ω-3) as a precursor, using enzymatic oxidation (e.g., lipoxygenase) to introduce hydroperoxide intermediates.

- Reduce peroxides to aldehydes via NaBH or catalytic hydrogenation, followed by purification using silica gel chromatography .

- Monitor reaction progress with thin-layer chromatography (TLC) and quantify purity via HPLC with UV detection at 220 nm (conjugated diene absorption) .

Q. How should researchers design experiments to assess the oxidative stability of this compound?

Methodological Answer:

- Conduct accelerated oxidation studies under controlled temperature (e.g., 40–60°C) and oxygen exposure.

- Track degradation using Fourier-transform infrared spectroscopy (FTIR) to monitor carbonyl index increases or HPLC-MS to identify oxidation byproducts like short-chain aldehydes .

- Include antioxidants (e.g., α-tocopherol) as positive controls to benchmark stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Methodological Answer:

- Perform meta-analysis of existing literature, stratifying data by variables such as isomer purity (>95% vs. mixtures), solvent systems (aqueous vs. lipid matrices), and biological models (in vitro vs. in vivo) .

- Design replication studies using standardized protocols (e.g., OECD guidelines) to isolate confounding factors like microbial contamination or light exposure .

- Apply multivariate statistical tools (e.g., PCA or ANOVA) to identify variables significantly influencing bioactivity outcomes .

Q. What advanced experimental designs are optimal for studying the synergistic effects of this compound with other bioactive compounds?

Methodological Answer:

- Use factorial design (e.g., 2 designs) to test interactions between this compound and co-factors like polyphenols or vitamins .

- Quantify synergy via isobolographic analysis or Combination Index (CI) calculations, ensuring dose-response curves are generated for individual and combined treatments .

- Validate findings in multiple cell lines or animal models to rule out model-specific artifacts .

Q. How can researchers address challenges in quantifying trace levels of this compound in biological matrices?

Methodological Answer:

- Develop solid-phase microextraction (SPME) protocols coupled with UHPLC-MS/MS for enhanced sensitivity (detection limits <1 ng/mL) .

- Use stable isotope-labeled analogs (e.g., -9,12,15-Octadecatrienal) as internal standards to correct for matrix effects .

- Validate methods via spike-recovery experiments in representative matrices (e.g., plasma, tissue homogenates) with recovery rates ≥85% .

Data Analysis and Interpretation

Q. What statistical approaches are critical for analyzing dose-dependent responses of this compound in pharmacological studies?

Methodological Answer:

- Fit data to non-linear regression models (e.g., Hill equation) to estimate EC or IC values.

- Apply Bland-Altman plots to assess agreement between technical replicates and Grubbs’ test to identify outliers .

- For omics datasets, use pathway enrichment analysis (e.g., KEGG, GO) to link compound effects to biological processes .

Q. How can researchers validate computational predictions of this compound’s binding affinity to molecular targets?

Methodological Answer:

- Perform molecular dynamics (MD) simulations (e.g., GROMACS) to model ligand-protein interactions over 100+ ns trajectories.

- Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants (K) .

- Cross-reference results with mutagenesis studies to confirm critical binding residues .

Interdisciplinary Applications

Q. What methodologies integrate this compound research into ecological or food science studies?

Methodological Answer:

- In ecology, use headspace sampling to quantify algal emissions of this compound as a predator deterrent, correlating levels with grazer abundance via Spearman’s rank correlation .

- In food science, apply accelerated shelf-life testing to assess lipid oxidation in omega-3 fortified products, modeling rancidity kinetics via Arrhenius equations .

Tables

Table 1: Key Analytical Techniques for this compound Characterization

Table 2: Common Experimental Variables Affecting Bioactivity Outcomes

| Variable | Impact | Mitigation Strategy |

|---|---|---|

| Isomer purity | Mixed isomers alter activity | Use ≥95% pure (Z,Z,Z)-isomer |

| Solvent polarity | Affects cellular uptake | Optimize with logP calculations |

| Light exposure | Accelerates oxidation | Conduct assays under amber light |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.